![molecular formula C14H12N2O2S2 B2563577 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 946227-83-4](/img/structure/B2563577.png)
2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of isoxazole derivatives and has shown promising results in various research studies.
Scientific Research Applications
Antimicrobial and Hemolytic Activities
The chemical structure of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide shares similarities with certain oxadiazole compounds known for their antimicrobial properties. Research by Gul et al. (2017) on 2,5-disubstituted 1,3,4-oxadiazole compounds, a class with pharmacological activities, has shown significant activity against various microbial species. These compounds were also evaluated for hemolytic activity, indicating potential in biomedical applications.
Optoelectronic Properties
The optoelectronic properties of similar compounds, particularly in the context of polymer science, have been explored. Camurlu & Guven (2015) investigated thiazole-containing monomers for their conducting properties. Their research into the electrochemical polymerization of these monomers could provide insights into the optoelectronic applications of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide.
Anticancer Potential
Several studies have explored the anticancer potential of structurally related compounds. For instance, Yurttaş et al. (2015) synthesized benzothiazole derivatives with significant anticancer activity. Similarly, Evren et al. (2019) investigated thiazole derivatives as anticancer agents, highlighting the potential of such compounds in oncology.
Corrosion Inhibition
The field of corrosion science has also seen applications of related compounds. Yıldırım & Cetin (2008) synthesized acetamide derivatives, including those with isoxazolidine and isoxazoline structures, to act as corrosion inhibitors. This suggests potential applications of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide in protecting materials from corrosion.
Antibacterial Agents
Another significant area of application is in the development of antibacterial agents. Research by Ramalingam et al. (2019) on derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]acetamides showed significant antibacterial activity. This points to the potential of the subject compound in combating bacterial infections.
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(15-9-11-3-1-5-19-11)8-10-7-12(18-16-10)13-4-2-6-20-13/h1-7H,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARISAXCANJNVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
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